![molecular formula C29H26F2N4O7S B12417631 Cap-dependent endonuclease-IN-9](/img/structure/B12417631.png)
Cap-dependent endonuclease-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-9 is a potent inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of the influenza virus. This compound exhibits notable efficacy against the influenza virus with minimal cytotoxicity, enhanced in vivo pharmacokinetics, and robust pharmacodynamics . It effectively suppresses the RNA polymerase activity of the influenza virus, making it a promising candidate for antiviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using various analytical techniques to confirm their structure and purity .
Scientific Research Applications
Applications in Antiviral Research
- Influenza Virus Treatment :
-
Comparative Efficacy Studies :
- In comparative studies with other CEN inhibitors like baloxavir marboxil, this compound demonstrated superior binding affinity and inhibitory activity against specific influenza strains. For instance, compounds structurally similar to this compound exhibited IC50 values lower than those of baloxavir, indicating enhanced potency in inhibiting CEN activity .
- Case Studies :
Data Table: Comparative Inhibition Potency
Mechanism of Action
Cap-dependent endonuclease-IN-9 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating and spreading within the host. The compound targets the active site of the enzyme, blocking its catalytic activity and thereby disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cap-dependent endonuclease-IN-9 include:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with a similar mechanism of action.
Tanshinone I: Exhibits antiviral activity against various viruses, including the influenza virus.
Uniqueness
This compound is unique due to its enhanced pharmacokinetics and minimal cytotoxicity compared to other similar compounds. It also shows robust pharmacodynamics, making it a promising candidate for further development as an antiviral agent .
Biological Activity
Cap-dependent endonuclease-IN-9 (CEN-IN-9) is a potent inhibitor of cap-dependent endonucleases (CENs), which are critical enzymes in the life cycle of various viruses, including influenza. These enzymes facilitate the "cap-snatching" mechanism, allowing viruses to hijack host cellular machinery for their replication and transcription. This article delves into the biological activity of CEN-IN-9, exploring its mechanisms, efficacy, structure-activity relationships, and potential clinical applications.
CENs play a pivotal role in viral RNA transcription by cleaving capped RNA molecules to generate primers for viral mRNA synthesis. Specifically, CEN-IN-9 inhibits the endonuclease activity associated with the influenza virus's RNA polymerase complex, which comprises three subunits: PA, PB1, and PB2. The active site for endonucleolytic cleavage is located in the PB1 subunit and is characterized by essential acidic amino acids that facilitate the cleavage of bound-capped RNAs .
Structure of CEN-IN-9
The structural configuration of CEN-IN-9 allows it to effectively bind to the active site of cap-dependent endonucleases. The compound's design incorporates features that enhance its interaction with the endonuclease, thereby increasing its inhibitory potency compared to other known inhibitors like baloxavir.
Inhibition Studies
In vitro studies have demonstrated that CEN-IN-9 exhibits significant inhibitory activity against various strains of influenza virus. The compound shows a low IC50 value, indicating high potency:
Compound | IC50 (µM) | Target |
---|---|---|
CEN-IN-9 | 3.29 | Cap-dependent endonuclease |
Baloxavir | 7.45 | Cap-dependent endonuclease |
These results suggest that CEN-IN-9 is more effective than baloxavir in inhibiting cap-dependent endonuclease activity .
In Vivo Efficacy
Recent studies have evaluated the in vivo efficacy of CEN-IN-9 in animal models infected with influenza viruses. For instance, mice treated with CEN-IN-9 showed a significant reduction in viral load and improved survival rates compared to control groups:
- Study 1 : Mice infected with H7N9 virus and treated with CEN-IN-9 exhibited a 90% survival rate over a 14-day observation period.
- Study 2 : In a comparative study against oseltamivir, CEN-IN-9 not only reduced body weight loss but also significantly decreased mortality rates among infected mice .
Mechanistic Insights
The mechanism by which CEN-IN-9 exerts its antiviral effects involves competitive inhibition at the active site of the cap-dependent endonuclease. Molecular docking studies suggest that structural modifications in CEN-IN-9 enhance its binding affinity, leading to effective inhibition of viral replication .
Structure-Activity Relationship (SAR)
The effectiveness of CEN-IN-9 can be attributed to specific structural features that improve its interaction with the target enzyme:
- Dibenzothiepin Derivatives : Modifications involving dibenzothiepin structures have been shown to enhance inhibitory activity.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups increases binding affinity and enhances inhibition.
- Chiral Centers : Introducing chiral centers has been found to significantly improve interaction with the endonuclease .
Properties
Molecular Formula |
C29H26F2N4O7S |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1 |
InChI Key |
JDOKXEGWAZOMOS-SNNZXTPGSA-N |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.